N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
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Description
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound with the molecular formula C17H10F4N2OS . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
The compound has an average mass of 366.333 Da and a monoisotopic mass of 366.044983 Da . Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Sensing Mechanisms and Molecular Interactions
Chemosensing of Aqueous Fluoride
A study on the aqueous fluoride chemosensor related to the compound highlighted the sensing mechanism involving excited state intramolecular proton transfer (ESIPT). This research detailed how specific chemical reactions contribute to the fluorescent sensing mechanism, providing insights into molecular interactions and the potential for environmental sensing applications (Chen et al., 2014).
Metabolic Studies
Metabolism of Orexin Receptor Antagonist
While exploring the metabolism of a novel orexin receptor antagonist, research identified significant pathways involving the compound of interest. The study provides a comprehensive view of how such compounds are metabolized in the human body, contributing to our understanding of pharmacokinetics and the design of therapeutics with better efficacy and safety profiles (Renzulli et al., 2011).
Anticancer and Antimicrobial Applications
Anticancer Activity
The synthesis and evaluation of derivatives for anticancer activity have been a significant area of research. Compounds containing the benzothiazole moiety have been tested against various cancer cell lines, showing promising anti-proliferative effects. This research opens pathways for developing new anticancer agents (Gaikwad et al., 2019).
Antimicrobial Agents
The development of new thiourea derivatives as antimicrobial agents against bacterial and fungal strains demonstrates the potential of fluorophenyl-thiazol compounds in treating infections. Such studies contribute to the discovery of novel antibiotics in the face of rising antibiotic resistance (Limban et al., 2011).
Synthesis and Chemical Properties
Synthesis Techniques
Research on novel synthetic methodologies for producing benzothiazole derivatives, including the compound of interest, highlights advances in chemical synthesis. These techniques provide more efficient, cost-effective, and environmentally friendly ways to produce such compounds, facilitating their application in various scientific and industrial fields (Wang et al., 2009).
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2OS/c18-13-6-4-10(5-7-13)14-9-25-16(22-14)23-15(24)11-2-1-3-12(8-11)17(19,20)21/h1-9H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESDMPBIJNEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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